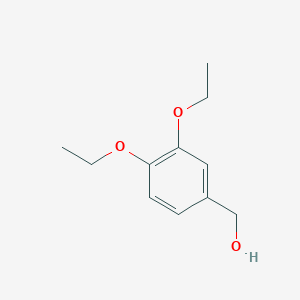

3,4-Diethoxybenzyl alcohol

説明

Overview of Substituted Benzyl (B1604629) Alcohols in Organic Chemistry

Substituted benzyl alcohols are a broad category of arylbenzyl alcohols where the aromatic ring possesses one or more substituent groups. organic-chemistry.orgcore.ac.uk These substituents can dramatically influence the alcohol's physical and chemical properties, including its reactivity, acidity, and solubility. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the types of reactions the alcohol can undergo. acs.orgwikipedia.org For instance, electron-donating groups can enhance the reactivity of the aromatic ring towards electrophilic substitution, while also affecting the oxidation potential of the benzylic alcohol group. wikipedia.org The synthesis of these compounds can be achieved through various methods, including the reduction of corresponding benzaldehydes or benzoic acids, or through the addition of organometallic reagents to aldehydes. organic-chemistry.orgijcea.org

Significance of Ethereal Substituents on Aromatic Rings in Chemical Research

Ethereal substituents, such as alkoxy groups, on an aromatic ring are of particular importance in chemical research. numberanalytics.com These groups are known to be strong electron-donating groups through resonance, which can activate the aromatic ring towards electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com The presence of ether linkages can also influence the compound's solubility and its ability to form hydrogen bonds. uomus.edu.iq In the context of benzyl alcohols, ethereal substituents can impact the reactivity of the benzylic hydroxyl group and the stability of any intermediates formed during reactions. Aromatic ethers are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

Research Context and Rationale for Investigating 3,4-Diethoxybenzyl Alcohol

This compound is a specific substituted benzyl alcohol that has garnered attention in research due to its unique structural features. The presence of two ethoxy groups at the 3 and 4 positions of the benzene (B151609) ring makes it an interesting subject for studying the combined electronic and steric effects of these substituents on the reactivity of the benzylic alcohol. This compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. Investigations into its reactivity, particularly in oxidation and deprotection reactions, provide insights into the influence of the di-ethoxy substitution pattern compared to its more commonly studied dimethoxy analogue, veratryl alcohol. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol sigmaaldrich.com |

| Melting Point | 39-43 °C sigmaaldrich.com |

| Boiling Point | 308.2 °C at 760 mmHg |

| Density | 1.064 g/cm³ |

| Refractive Index | 1.512 |

| InChI Key | ZOLYZUOLHFXYQD-UHFFFAOYSA-N sigmaaldrich.com |

Spectroscopic Data of a Structurally Similar Compound: 3,4-Dimethoxybenzyl Alcohol

| Spectroscopic Data for 3,4-Dimethoxybenzyl Alcohol | |

| ¹H NMR (CDCl₃) | δ 1.4–1.5 ppm (ethoxy -CH₂CH₃ ); δ 4.5 ppm (-CH₂ OH) |

| FT-IR | Hydroxyl (3200–3400 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups are identifiable. |

| Mass Spectrometry | Can be used to detect trace by-products and confirm molecular weight. |

| ¹³C NMR (CDCl₃) | OMe: 55.78, 55.90 ppm; C-α: 65.04 ppm; C-2: 110.45 ppm; C-5: 111.04 ppm; C-6: 119.33 ppm; C-1: 133.66 ppm bmrb.io |

Synthesis of this compound

The primary methods for synthesizing this compound involve the reduction of the corresponding aldehyde or the ethoxylation of the dihydroxy precursor.

Reduction of 3,4-Diethoxybenzaldehyde (B1346580) : This is a common and efficient method for preparing this compound. chemicalbook.com The reaction typically employs reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. Electrochemical reduction methods have also been explored as a cleaner alternative to chemical reducing agents.

Ethoxylation of 3,4-Dihydroxybenzyl Alcohol : Another synthetic route involves the reaction of 3,4-dihydroxybenzyl alcohol with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).

Chemical Reactivity of this compound

The chemical behavior of this compound is dictated by its functional groups: the primary alcohol and the electron-rich aromatic ring.

Oxidation : The primary alcohol group can be oxidized to form 3,4-diethoxybenzaldehyde. The electron-donating nature of the ethoxy groups is expected to influence the rate of this oxidation.

Substitution Reactions : The ethoxy groups can potentially participate in nucleophilic substitution reactions, though cleavage of aryl ethers typically requires harsh conditions with strong acids like HBr or HI. libretexts.org

Electrophilic Aromatic Substitution : The di-ethoxy substituted ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the activating groups. byjus.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3,4-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLYZUOLHFXYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357539 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-29-4 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diethoxybenzyl Alcohol

Precursor Identification and Retrosynthetic Analysis

A logical approach to devising the synthesis of 3,4-diethoxybenzyl alcohol begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection points for this compound are the C-O bonds of the ether linkages and the C-OH bond of the alcohol.

The most direct precursor to this compound is its corresponding aldehyde, 3,4-diethoxybenzaldehyde (B1346580). The synthesis, therefore, simplifies to the reduction of this aldehyde. Further retrosynthetic analysis of 3,4-diethoxybenzaldehyde points to 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) as a key starting material. The two ethoxy groups can be introduced via an etherification reaction.

Alternatively, one could envision a pathway starting from a precursor already containing the benzyl (B1604629) alcohol moiety, such as 3,4-dihydroxybenzyl alcohol, followed by a double etherification. However, the former route, proceeding through the aldehyde, is often more practical due to the established reactivity and stability of the aldehyde intermediate.

The key precursors and their relationship in the synthesis of this compound are outlined below:

| Target Molecule | Immediate Precursor | Key Starting Material |

| This compound | 3,4-Diethoxybenzaldehyde | 3,4-Dihydroxybenzaldehyde |

Reduction Strategies for Corresponding Aldehydes or Esters

The conversion of 3,4-diethoxybenzaldehyde to this compound is a standard reduction of an aldehyde to a primary alcohol. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. In this method, 3,4-diethoxybenzaldehyde is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under controlled temperature and pressure. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, palladium-based catalysts are known for their high activity and selectivity in the hydrogenation of benzaldehydes. This method is advantageous due to the clean nature of the reaction, with water being the only byproduct.

Metal hydride reagents are versatile and highly effective for the reduction of aldehydes in a laboratory setting.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent that is particularly well-suited for the reduction of aldehydes and ketones. libretexts.org The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. ijcea.orggoogle.comgoogle.com The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3,4-diethoxybenzaldehyde, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the final product, this compound. youtube.com The reaction is generally high-yielding and proceeds with excellent chemoselectivity, as NaBH₄ does not typically reduce other functional groups like esters or nitro groups that might be present in more complex substrates. youtube.com A typical procedure involves dissolving 3,4-diethoxybenzaldehyde in methanol and adding sodium borohydride portion-wise while stirring. ijcea.orggoogle.com The reaction is often complete within a short period, and the product can be isolated after a simple work-up procedure. umass.edu

Diisobutylaluminium Hydride (DIBAL-H): Diisobutylaluminium hydride is a more powerful reducing agent than sodium borohydride. It is often used for the reduction of esters to aldehydes at low temperatures. However, it can also efficiently reduce aldehydes to primary alcohols. The reaction with DIBAL-H is typically carried out in an aprotic solvent, such as toluene (B28343) or dichloromethane, at low temperatures (e.g., -78 °C) to control its reactivity. While effective, the use of DIBAL-H requires more stringent anhydrous conditions compared to sodium borohydride.

| Reducing Agent | Typical Solvent | Key Advantages |

| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Ethyl Acetate | Clean reaction, scalable for industrial production. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective, easy to handle, high yields. libretexts.orgijcea.orggoogle.comgoogle.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Dichloromethane | Powerful reducing agent, effective at low temperatures. |

Etherification Reactions for Diethoxy Substitution

The introduction of the two ethoxy groups onto the aromatic ring is a critical step in the synthesis of the precursor, 3,4-diethoxybenzaldehyde. The most common method for this transformation is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde.

In this reaction, the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are first deprotonated by a suitable base to form the more nucleophilic phenoxide ions. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The resulting phenoxides then undergo a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br).

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic attack. The choice of base and solvent can impact the reaction rate and yield. For instance, the use of a stronger base like sodium hydride in an aprotic solvent can lead to faster reaction times. Regioselectivity can be a concern in the etherification of catechols, but with an excess of the ethylating agent and appropriate reaction conditions, the formation of the desired 3,4-diethoxybenzaldehyde can be achieved in good yields.

Advanced Synthetic Pathways and Yield Optimization

While the pathway involving the etherification of 3,4-dihydroxybenzaldehyde followed by reduction is the most conventional route, other advanced methodologies can be considered for yield optimization and to address specific synthetic challenges.

One approach to optimize the yield of the etherification step is the use of phase-transfer catalysis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ions from an aqueous phase (where they are generated with a base like NaOH) to an organic phase containing the ethylating agent. This can lead to increased reaction rates and higher yields by overcoming the immiscibility of the reactants.

For the reduction step, while sodium borohydride is highly efficient, optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reducing agent can further improve the yield and purity of the final product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time and preventing over-reduction or side reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Several aspects of the synthesis can be modified to align with these principles.

In the etherification step, the use of greener solvents with lower toxicity and environmental persistence is desirable. For example, exploring the use of bioderived solvents or solvent-free conditions could be a green alternative. Additionally, the choice of a recyclable base or a catalytic system that minimizes waste generation is a key consideration.

For the reduction of 3,4-diethoxybenzaldehyde, catalytic hydrogenation is inherently a greener process compared to the use of stoichiometric metal hydride reagents, as it utilizes hydrogen as the reductant and produces only water as a byproduct. nih.gov The use of highly active and recyclable catalysts can further enhance the green credentials of this step. When using metal hydrides, sodium borohydride is generally considered more environmentally benign than more reactive and hazardous reagents like lithium aluminum hydride. Furthermore, conducting the reduction in greener solvents like ethanol contributes to a more sustainable process. The development of catalytic transfer hydrogenation, where a safe hydrogen donor is used in place of gaseous hydrogen, also represents a greener approach.

Chemical Reactivity and Transformation Studies of 3,4 Diethoxybenzyl Alcohol

Oxidation Reactions

The oxidation of 3,4-Diethoxybenzyl alcohol can lead to the formation of valuable products such as aldehydes and carboxylic acids. This transformation can be achieved through various chemical and enzymatic methods.

The selective oxidation of benzylic alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on this compound are not extensively detailed in the provided search results, the oxidation of the analogous 3,4-dimethoxybenzyl alcohol (veratryl alcohol) provides significant insight into the expected reactivity.

Various oxidizing agents can be employed for this purpose. For instance, the oxidation of primary alcohols to aldehydes can be achieved using milder reagents like pyridinium chlorochromate (PCC). libretexts.org More potent oxidizing agents such as chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and sodium dichromate (Na₂Cr₂O₇) typically oxidize primary alcohols to carboxylic acids. libretexts.org The selective oxidation of veratryl alcohol to veratraldehyde has been demonstrated using Au-Cu bimetallic catalysts. researchgate.netresearchgate.net It is reasonable to expect that this compound would undergo similar transformations to yield 3,4-diethoxybenzaldehyde (B1346580) and 3,4-diethoxybenzoic acid under analogous conditions.

A study on the oxidation of various alcohols demonstrated that benzyl (B1604629) alcohol derivatives can be converted to their corresponding carboxylic acids in excellent yields using a manganese-based catalytic system with hydrogen peroxide as the oxidant. rug.nl The use of environmentally benign oxidants like pure oxygen (O₂) and hydrogen peroxide (H₂O₂) is a growing area of interest to reduce the environmental impact of these reactions. frontiersin.org

Table 1: Expected Products from Selective Oxidation of this compound

| Starting Material | Oxidizing Agent Category | Expected Product |

|---|---|---|

| This compound | Mild (e.g., PCC) | 3,4-Diethoxybenzaldehyde |

| This compound | Strong (e.g., KMnO₄, H₂CrO₄) | 3,4-Diethoxybenzoic acid |

| This compound | Catalytic (e.g., Au-Cu/O₂) | 3,4-Diethoxybenzaldehyde |

Enzymatic oxidation offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lignin (B12514952) peroxidase, an enzyme produced by white-rot fungi, is known to oxidize non-phenolic lignin model compounds like veratryl alcohol. tandfonline.comacs.org The oxidation of veratryl alcohol by lignin peroxidase from Phanerochaete chrysosporium has been a subject of detailed study. acs.org

The extracellular peroxygenase from the fungus Agrocybe aegerita has also been shown to catalyze the H₂O₂-dependent oxidation of 3,4-dimethoxybenzyl alcohol to 3,4-dimethoxybenzaldehyde (B141060). nih.gov The proposed mechanism for this enzymatic cleavage involves a ping-pong mechanism, with a hydrogen abstraction and oxygen rebound pathway that oxidizes ethers to hemiacetals, which then hydrolyze. nih.gov

A non-heme iron complex, bis(2,2'-bipyridine)iron(II), has been used as a mimic for lignin-peroxidase to achieve the selective dehydrogenation (oxidation) of veratryl alcohol. nih.gov Furthermore, the enzymatic oxidation of veratryl alcohol can lead to the formation of a delta-lactone ring cleavage product, in addition to known gamma-lactone products. chemfaces.com Experiments using ¹⁸O-enriched water and dioxygen have shown that one oxygen atom from each is specifically incorporated into the cleavage product. chemfaces.com

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds. masterorganicchemistry.com In the context of this compound, this can include the cleavage of the aromatic ring. Research on 3,4-dimethoxybenzyl alcohol has demonstrated that its oxygenative ring cleavage can be catalyzed by hemin, a component of hemoglobin, acting as a ligninase model. tandfonline.com This reaction, in the presence of tert-butyl hydroperoxide, yields lactone isomers as ring cleavage products, although veratraldehyde is the major product. tandfonline.com Tracer experiments with H₂¹⁸O and ¹⁸O₂ indicated that one oxygen atom from each is incorporated into the lactone products. tandfonline.com

The cleavage of 3,4-dimethoxybenzyl esters has also been investigated, showing that these compounds can be cleaved when exposed to certain chromium reagents. nih.gov

Reduction Reactions

Reduction reactions of this compound involve the removal of oxygen atoms, leading to deoxygenated products.

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived compounds by removing oxygen. The selective hydrodeoxygenation of 3,4-dimethoxybenzyl alcohol has been achieved using a palladium on nitrogen-doped carbon (Pd/CNₓ) catalyst. nih.gov This process, employing isopropanol as a solvent and hydrogen donor under mild conditions, resulted in high conversion and selectivity to 1,2-dimethoxy-4-methylbenzene (3,4-dimethoxytoluene) and 1,2-dimethoxybenzene. nih.gov The reaction proceeds via the selective cleavage of the Cα-OH and Caromatic-Cα bonds through catalytic transfer hydrogenolysis. nih.gov

A study on the hydrodeoxygenation of benzyl alcohol with a Pd-terpyridine catalyst provides mechanistic insights that could be applicable to its diethoxy analog. ku.edu The proposed mechanisms involve either the reduction of the Pd center or the formation of an intermediate Pd-hydride species. ku.edu

Catalytic transfer hydrogenolysis is a method that uses a hydrogen donor molecule in the presence of a catalyst to achieve reduction. Formic acid has been utilized as a hydrogen source for this purpose. google.com The hydrogenolysis of benzyl alcohol over a Pd/C catalyst in an aqueous medium has been shown to follow a pathway involving the protonation of the alcohol, followed by dehydration and hydride addition. researchgate.net

An efficient liquid-phase hydrogen transfer strategy for the selective hydrodeoxygenation of 3,4-dimethoxybenzyl alcohol has been reported. nih.gov This method uses palladium nanoparticles immobilized on nitrogen-doped carbon (Pd/CNₓ) as the catalyst and isopropanol as the hydrogen donor. nih.gov The process demonstrates high conversion with excellent selectivity towards the formation of 3,4-dimethoxytoluene and 1,2-dimethoxybenzene. nih.gov

Table 2: Products from the Reduction of 3,4-Dimethoxybenzyl Alcohol (as a proxy for this compound)

| Starting Material | Catalyst | Hydrogen Donor | Key Products | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzyl alcohol | Pd/CNₓ | Isopropanol | 3,4-Dimethoxytoluene, 1,2-Dimethoxybenzene | nih.gov |

| Benzyl alcohol | Pd-terpyridine | H₂ | Toluene (B28343) | ku.edu |

| Benzyl alcohol | Pd/C | H₂ | Toluene | researchgate.net |

Functional Group Interconversions at the Benzylic Alcohol Moiety

The benzylic alcohol moiety of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules and intermediates.

The conversion of the hydroxyl group of benzylic alcohols into halides is a common and important transformation in organic synthesis. For the analogous compound, 3,4-dimethoxybenzyl alcohol, halogenation has been effectively achieved using thionyl chloride (SOCl₂). This reaction proceeds to generate the corresponding 3,4-dimethoxybenzyl chloride. ijcea.org This chloride is often used immediately in subsequent reactions without purification due to its potential instability. ijcea.org

Following halogenation, the resulting benzyl chloride can be converted to the corresponding nitrile through a cyanation reaction. For instance, 3,4-dimethoxybenzyl chloride is reacted with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide in high yield. ijcea.org This two-step, one-pot sequence from the alcohol to the nitrile is an efficient method for introducing a cyano group. ijcea.org

Table 1: Halogenation and Cyanation of 3,4-Dimethoxybenzyl Alcohol

| Reactant | Reagents | Product | Yield (%) | Purity (%) |

|---|

Esterification is a fundamental reaction of alcohols, and this compound can be converted to its corresponding esters through various established methods. These methods typically involve the reaction of the alcohol with a carboxylic acid or its derivative.

Common approaches to the synthesis of benzyl esters include:

Reaction with Acid Chlorides: this compound can react with an acid chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: The reaction with an acid anhydride is another effective method for forming esters. This reaction is often slower than with acid chlorides and may require heating.

Fischer Esterification: This method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction.

Role as a Protective Group in Complex Organic Synthesis

The 3,4-diethoxybenzyl (DEB) group, analogous to the well-studied 3,4-dimethoxybenzyl (DMB or DMPM) group, can serve as a valuable protecting group for various functional moieties in the synthesis of complex organic molecules. The electron-donating nature of the two ethoxy groups on the benzene (B151609) ring makes this protecting group susceptible to specific cleavage conditions, allowing for orthogonal deprotection strategies.

The 3,4-dimethoxybenzyl (DMB) group is recognized as an effective protecting group for hydroxyl functions. semanticscholar.org It is more readily cleaved by oxidative methods than the p-methoxybenzyl (PMB) group. semanticscholar.org The protection of an alcohol is typically achieved by reacting it with 3,4-diethoxybenzyl bromide or chloride under basic conditions, following a Williamson ether synthesis protocol.

In peptide synthesis, benzyl-type protecting groups are also employed to protect the side-chain amide groups of glutamine and asparagine. The 2,4-dimethoxybenzyl (Dmb) group, for example, has been shown to be effective for this purpose. wustl.edu The 3,4-diethoxybenzyl group can similarly be used to protect amide nitrogens, which can be particularly useful in preventing side reactions and improving the solubility of peptide intermediates. clockss.org The introduction of the DMB group onto a γ-lactam nitrogen has been shown to be an optimal strategy to overcome solubility issues. clockss.org

A key advantage of the 3,4-diethoxybenzyl protecting group is its selective removal under specific oxidative conditions that leave other protecting groups intact.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for the cleavage of electron-rich benzyl ethers. The 3,4-dimethoxybenzyl (DMPM) group is more reactive towards DDQ than the p-methoxybenzyl (MPM) group, allowing for selective deprotection. semanticscholar.org The reaction is typically carried out in a solvent system such as dichloromethane-water under neutral conditions. nii.ac.jp

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another effective reagent for the deprotection of DMB-protected amides. clockss.org It has been demonstrated that the DMB group on a γ-lactam nitrogen can be removed under mild conditions using PIFA, where other deprotection methods like catalytic reduction or the use of DDQ were unsuccessful or led to complex mixtures. clockss.org The proposed mechanism involves the formation of a charge-transfer complex via a single-electron-transfer (SET) mechanism, facilitated by the electron-rich nature of the DMB group. clockss.org

Table 2: Deprotection of a 3,4-Dimethoxybenzyl (DMB) Protected Isoindolinone

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMB-protected Isoindolinone | PIFA (10 equiv.) | CH₂Cl₂ | 8 | 83 |

Data derived from studies on the analogous 3,4-dimethoxybenzyl protected amide. clockss.org

Polymerization and Oligomerization Studies

Currently, there is a lack of specific research on the polymerization and oligomerization of this compound. However, studies on structurally similar compounds can provide insights into its potential reactivity. For instance, the linear oligomerization of 3,5-dimethyl benzyl alcohol has been shown to be induced by montmorillonite clay, leading to the formation of tetramethylanthracene. nih.govnih.gov This suggests that under acidic or catalytic conditions, this compound could potentially undergo self-condensation or oligomerization reactions, leading to the formation of larger molecules or polymeric materials. The presence of the electron-donating diethoxy groups might influence the reactivity and the structure of the resulting products. Further research is needed to explore the polymerization and oligomerization potential of this compound and to characterize the resulting materials.

Catalysis and Reaction Mechanism Investigations Involving 3,4 Diethoxybenzyl Alcohol

Homogeneous Catalysis Applications

Homogeneous catalysis offers a pathway for the transformation of 3,4-diethoxybenzyl alcohol and its analogues using soluble metal complexes. Research in this area often aims to mimic the activity of natural enzymes or to develop novel synthetic routes. For instance, non-heme iron complexes have been developed as mimics for lignin (B12514952) peroxidase. In a pyridine (B92270) solution, bis(2,2'-bipyridine)iron(II) can activate hydrogen peroxide to selectively catalyze the dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol. nih.gov This system demonstrates a notable selectivity for veratryl alcohol over simpler benzyl (B1604629) alcohol, highlighting the influence of the methoxy (B1213986) substituents on the reaction. nih.gov

Other homogeneous systems have utilized different metal centers. Zirconium and hafnium complexes, for example, have been employed as catalysts in the reductive etherification of substituted benzaldehydes, which are the oxidation products of benzyl alcohols. osti.gov Similarly, mononuclear copper(II) complexes have been studied for the catalytic oxidation of benzyl alcohol, providing insights into how ligand design can influence product conversion, a principle applicable to substituted analogues like this compound. mdpi.com

Heterogeneous Catalysis for Transformations

Heterogeneous catalysts are crucial for industrial applications due to their ease of separation and recyclability. The selective oxidation of 3,4-dimethoxybenzyl alcohol to the corresponding aldehyde (veratraldehyde), a valuable chemical, has been a key area of study. researchgate.net

Gold-copper (Au-Cu) bimetallic nanoparticles supported on materials like alumina (B75360) (Al₂O₃) have shown significant promise. researchgate.net These catalysts operate under mild conditions and demonstrate a clear synergistic effect, where bimetallic formulations are more active than their monometallic Au or Cu counterparts. researchgate.net The ratio of the metals is critical; a study found a volcano-shaped trend in activity for Al₂O₃-supported catalysts, indicating an optimal Au:Cu ratio for maximizing the conversion of veratryl alcohol. researchgate.net

Another advanced approach involves sonocatalysis, which utilizes ultrasound to enhance catalytic activity. Porous, non-doped carbon materials have been shown to be activated by sonication, increasing their ability to catalyze the selective oxidation of related lignin model compounds like 4-hydroxy-3,5-dimethoxybenzyl alcohol. nih.gov This method relies on the formation of radicals promoted by the catalyst under ultrasonic irradiation. nih.gov Furthermore, homogeneous catalysts can be immobilized on solid supports to create recyclable heterogeneous systems. For example, a copper complex anchored to silica-covered magnetic nanoparticles was effective in benzyl alcohol oxidation and could be easily recovered using a magnet for subsequent reuse. mdpi.com

| Catalyst System | Support | Key Finding | Reference |

|---|---|---|---|

| Au-Cu Nanoparticles | Al₂O₃ | Bimetallic catalysts show higher activity than monometallic Au or Cu, with a volcano-like trend depending on the Au:Cu ratio. | researchgate.net |

| Porous Carbon | N/A | Sonication significantly increases the catalytic activity for the oxidation of related model compounds via radical formation. | nih.gov |

| Immobilized Cu(II) Complex | Fe₃O₄@SiO₂ | Anchoring a homogeneous catalyst allows for magnetic recovery and reuse, though some activity is lost upon recycling. | mdpi.com |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. 3,4-dimethoxybenzyl alcohol is a key substrate and modulator for several enzymes involved in lignin degradation by white-rot fungi.

Lignin Peroxidase (LiP), a heme-containing enzyme from fungi like Phanerochaete chrysosporium, readily oxidizes 3,4-dimethoxybenzyl alcohol. researchgate.netnih.gov The reaction is dependent on hydrogen peroxide (H₂O₂) and results in the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.gov Veratryl alcohol serves not only as a simple substrate but also as a "redox mediator." nih.gov The enzyme oxidizes it by one electron to form a veratryl alcohol cation radical (VA•⁺). nih.govnih.gov This radical, being small and diffusible, can then oxidize larger molecules like lignin, which are too bulky to access the enzyme's active site directly. nih.gov Site-directed mutagenesis studies have suggested that this oxidation occurs at a specific, surface-exposed tryptophan residue (Trp-171) rather than directly at the heme center. nih.gov

Kinetic studies of the LiP-catalyzed oxidation of veratryl alcohol reveal a ping-pong mechanism. nih.gov The enzyme first reacts with H₂O₂ to form an oxidized intermediate (Compound I), which then reacts with the alcohol substrate to regenerate the resting enzyme. nih.gov

| Substrate | Michaelis Constant (Kₘ) | Turnover Number (kₖₐₜ) | pH | Reference |

|---|---|---|---|---|

| H₂O₂ | 29 µM | 2-3 s⁻¹ | 3.5 | nih.gov |

| Veratryl Alcohol | 72 µM |

Manganese-Dependent Peroxidase (MnP) is another key ligninolytic enzyme that primarily works by oxidizing Mn²⁺ to the highly reactive Mn³⁺, which then acts as a diffusible oxidant. usda.govnih.gov While not a direct substrate for MnP in the same way as for LiP, 3,4-dimethoxybenzyl alcohol plays important indirect and stabilizing roles. It has been shown to participate in a LiP-mediated system that indirectly oxidizes Mn²⁺. In this scheme, the veratryl alcohol cation radical generated by LiP facilitates the formation of other radicals that ultimately lead to the oxidation of Mn²⁺ to Mn³⁺. nih.gov

Perhaps more significantly, veratryl alcohol can act as a stabilizing agent for MnP. In vitro studies have demonstrated that the addition of veratryl alcohol to solutions of extracted MnP significantly increases the enzyme's stability and operational lifespan, extending its activity from 8 days to 23 days in one study. sharif.eduresearchgate.net This stabilizing effect is crucial for potential biotechnological applications where maintaining enzyme activity over time is essential. sharif.edu

Aryl-Alcohol Oxidase (AAO) is a flavin-dependent enzyme (flavoenzyme) that belongs to the glucose-methanol-choline (GMC) oxidoreductase superfamily. nih.govd-nb.info It catalyzes the oxidation of a wide range of primary aromatic and polyunsaturated aliphatic alcohols to their corresponding aldehydes, with the concomitant reduction of oxygen to hydrogen peroxide. nih.govnih.gov

3,4-dimethoxybenzyl alcohol is a substrate for AAOs from various fungal sources. nih.gov For example, AAOs from Bjerkandera adusta and Pleurotus eryngii can efficiently oxidize it. nih.govfrontiersin.org The substrate specificity of AAO is broad, and its performance with veratryl alcohol is often comparable to its activity with other methoxy-substituted benzyl alcohols. nih.govresearchgate.net Kinetic studies show that the introduction of a p-methoxy group to benzyl alcohol can increase the reaction rate significantly. nih.gov Unlike LiP and MnP, AAO does not require H₂O₂ as a co-substrate; instead, it produces it. nih.gov This H₂O₂ can then be utilized by peroxidases, making AAO a key supplier of the H₂O₂ needed for lignin degradation in nature. d-nb.info

| Enzyme Source | Substrate | Relative Activity/Observation | Reference |

|---|---|---|---|

| Pleurotus eryngii | p-Anisyl alcohol | High activity, often used as a reference substrate. | nih.gov |

| Bjerkandera adusta | Vanillyl alcohol | Efficiently oxidized at rates comparable to 3,4-dimethoxybenzyl alcohol. | nih.govresearchgate.net |

| Myceliophthora thermophila | Vanillyl alcohol | Efficiently oxidized at rates comparable to 3,4-dimethoxybenzyl alcohol. | nih.govresearchgate.net |

| Pleurotus species | β-Naphthyl methanol (B129727) | Often a preferred aromatic alcohol substrate. | nih.gov |

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is fundamental to optimizing catalytic processes. For 3,4-dimethoxybenzyl alcohol, mechanistic studies have focused heavily on its enzymatic transformations.

The catalytic cycle of Lignin Peroxidase (LiP) follows a classical peroxidase mechanism. nih.gov The resting ferric (Fe³⁺) enzyme is oxidized by one molecule of H₂O₂ to a high-valent intermediate known as Compound I. This intermediate then performs two sequential one-electron oxidations of substrate molecules to return to its resting state, passing through a Compound II intermediate. nih.gov In the case of veratryl alcohol, this one-electron oxidation produces the veratryl alcohol cation radical (VA•⁺). nih.govresearchgate.net Computational studies using density functional theory (DFT) have helped to elucidate the subsequent non-enzymatic steps, which can include water addition, proton splitting, and C-C bond cleavage in lignin model compounds initiated by the VA•⁺ radical. nih.govresearchgate.net

The mechanism for the indirect oxidation of Mn²⁺ involves the VA•⁺ radical acting as a mediator. nih.gov For example, in the presence of oxalate (B1200264), VA•⁺ can oxidize it to an oxalate radical. This radical then decays, producing a CO₂•⁻ radical, which in turn reacts with molecular oxygen (O₂) to form a superoxide (B77818) radical (O₂•⁻). It is this superoxide radical that is proposed to oxidize Mn²⁺ to Mn³⁺. nih.gov This complex pathway highlights the versatile role of veratryl alcohol as a radical mediator in multiple interconnected enzymatic systems. nih.gov

For Aryl-Alcohol Oxidase (AAO) , the mechanism involves two distinct half-reactions. nih.gov In the reductive half-reaction, the alcohol substrate binds to the active site and is oxidized to an aldehyde, transferring a hydride to the FAD cofactor, thus reducing it to FADH₂. In the subsequent oxidative half-reaction, the reduced FADH₂ reacts with molecular oxygen, regenerating the oxidized FAD cofactor and producing one molecule of hydrogen peroxide. nih.gov Kinetic and spectral studies suggest that, unlike some related flavoenzymes, the AAO-catalyzed oxidation of phenolic alcohols does not proceed via a quinone methide intermediate. nih.gov

Electron Transfer Mechanisms

The catalytic oxidation of benzyl alcohols, particularly those with electron-donating substituents like the diethoxy groups in this compound, often proceeds via electron transfer mechanisms. These mechanisms are central to the function of various enzymatic and chemical catalysts.

In biological systems, enzymes like lignin peroxidase (LiP) are known to catalyze the oxidation of lignin model compounds, including veratryl alcohol, through a one-electron oxidation pathway. researchgate.netmdpi.com It is highly probable that this compound would undergo a similar process. The reaction is initiated by the enzyme, which, in the presence of a co-substrate like hydrogen peroxide, abstracts a single electron from the aromatic ring of the alcohol. mdpi.com This results in the formation of a cation radical intermediate. researchgate.netmdpi.com This highly reactive species can then undergo a series of non-enzymatic reactions, such as deprotonation, water addition, or radical coupling, leading to the final oxidation products, primarily the corresponding aldehyde (3,4-diethoxybenzaldehyde).

In chemical catalysis, similar electron transfer processes are observed. For instance, the photooxidation of 4-methoxybenzyl alcohol, another related compound, has been shown to occur via a photoinduced electron transfer from the alcohol to a flavin chromophore. nih.gov This suggests that this compound could also be a suitable substrate for photocatalytic oxidation, where the initial step is the transfer of an electron upon photoexcitation.

The presence of the two electron-donating ethoxy groups on the benzene (B151609) ring of this compound would lower its oxidation potential compared to unsubstituted benzyl alcohol, making it more susceptible to one-electron oxidation. This enhanced reactivity is a key factor in the catalytic cycles of many oxidation reactions.

Table 1: Key Intermediates in the Proposed Electron Transfer-Mediated Oxidation of this compound

| Intermediate | Description | Role in the Reaction Mechanism |

| This compound Cation Radical | A radical cation formed by the removal of a single electron from the aromatic ring. | The initial reactive species that initiates the subsequent reaction steps. |

| Neutral Radical | Formed after the deprotonation of the cation radical. | A key intermediate that can react with molecular oxygen or other radical species. |

| Peroxyl Radical | Formed by the reaction of the neutral radical with molecular oxygen. | A precursor to the formation of the final aldehyde product. |

Computational Chemistry and Density Functional Theory (DFT) for Mechanism Elucidation

DFT calculations can be used to model the electronic structure of reactants, intermediates, and transition states, providing detailed insights into the reaction pathway at a molecular level. mdpi.com For the oxidation of veratryl alcohol, DFT studies have been employed to:

Calculate the energies of different reaction intermediates and transition states: This allows for the determination of the most energetically favorable reaction pathway. mdpi.com

Characterize the electronic properties of the molecule: This includes mapping the distribution of electron density and identifying the sites most susceptible to electrophilic or nucleophilic attack.

Simulate the interaction of the substrate with the catalyst: This can help to understand how the catalyst activates the substrate and facilitates the reaction.

A computational study on the formation of veratraldehyde from a related precursor highlighted a multi-step reaction mechanism involving radical species, bond transformations, and the addition of water and oxygen. mdpi.com The study utilized the M06-2X functional with a 6-31++G(d,p) basis set to perform the calculations. unimi.it Such computational approaches could be directly applied to investigate the reaction mechanisms of this compound. The slightly larger size of the ethoxy groups compared to methoxy groups might introduce some steric effects that could be quantified through DFT calculations, potentially revealing subtle differences in reactivity or product selectivity.

Table 2: Representative DFT Functionals and Basis Sets for Studying Benzyl Alcohol Oxidation

| DFT Functional | Basis Set | Typical Application in Mechanism Studies |

| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations of ground and transition states. |

| M06-2X | 6-311++G(d,p) | Accurate energy predictions for reactions involving non-covalent interactions and radical species. unimi.it |

| ωB97X-D | def2-TZVP | Calculation of thermochemical properties and reaction barriers with dispersion corrections. |

The application of these computational methods to this compound would provide a deeper understanding of its catalytic transformations and help in the design of more efficient catalytic systems for its valorization.

Structure Activity Relationship Sar Studies and Biological Interactions

Influence of Diethoxy Substitution on Biological Activity

The biological activity of a molecule is fundamentally linked to its structure. In 3,4-Diethoxybenzyl alcohol, the key features are the benzyl (B1604629) alcohol core and the two ethoxy groups (-OCH2CH3) at the 3 and 4 positions of the benzene (B151609) ring. To understand the influence of these diethoxy substitutions, it is often compared to its structural analog, 3,4-dimethoxybenzyl alcohol (veratryl alcohol).

The primary differences introduced by the ethoxy groups in place of methoxy (B1213986) groups are increased lipophilicity (fat-solubility) and greater steric bulk. These properties can significantly alter how the molecule interacts with biological systems:

Lipophilicity: Increased lipophilicity can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability or greater access to intracellular targets.

Steric Hindrance: The larger size of the ethoxy groups can influence the molecule's ability to fit into the binding sites of enzymes or receptors. This can either enhance or diminish its activity depending on the specific topology of the target site.

Quantitative structure-activity relationship (QSAR) studies on related chemical series have shown that hydrophobic and sterically appropriate substituents are often favored for enhancing biological activity, though an optimal balance is necessary.

Antimicrobial and Quorum Sensing Inhibition Research

Substituted benzyl alcohols are known for their potential as antimicrobial agents. researchgate.net This activity is often linked to their ability to disrupt bacterial cell membranes and interfere with cellular communication systems like quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. nih.gov Inhibiting this pathway is a promising strategy for controlling bacterial pathogenicity without exerting the selective pressure that leads to antibiotic resistance. nih.gov

Benzyl alcohol and its derivatives have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative species. researchgate.net The mechanism is often attributed to membrane damage. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available research, studies on the general class of aromatic alcohols confirm their lethal properties against bacteria. The increased lipophilicity from the diethoxy groups would theoretically enhance its ability to interact with and disrupt the lipid bilayer of bacterial membranes compared to less lipophilic analogs.

Research into quorum sensing inhibition has identified the closely related compound, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), as a quorum sensing inhibitor (QSI). Studies on Pseudomonas aeruginosa, a significant opportunistic pathogen, have shown that veratryl alcohol can attenuate its virulence by targeting the las and rhl quorum-sensing systems. nih.gov These systems are hierarchical regulatory networks controlling numerous virulence factors. nih.govnih.gov

Inactivation of the transcriptional regulators LasR and RhlR is a key target for anti-QS strategies. nih.gov While direct studies on this compound are limited, the activity of its dimethoxy analog suggests a strong potential for QS inhibition. The compound would be expected to interfere with the binding of natural signaling molecules (autoinducers) to their cognate receptors, thereby down-regulating the expression of virulence genes.

| Gene | Function | Associated QS System | Potential Effect of Inhibition |

|---|---|---|---|

| lasI | Synthesizes the autoinducer 3O-C12-HSL | Las System | Reduced signaling molecule production |

| lasR | Transcriptional regulator protein; receptor for 3O-C12-HSL | Las System | Blocks activation of the entire QS cascade |

| rhlI | Synthesizes the autoinducer C4-HSL | Rhl System | Reduced production of secondary signaling molecule |

| rhlR | Transcriptional regulator protein; receptor for C4-HSL | Rhl System | Inhibition of virulence factors like pyocyanin (B1662382) and rhamnolipids |

Antioxidant and Anti-inflammatory Properties

The phenolic and alkoxy-substituted benzyl alcohol structure is a recognized pharmacophore associated with antioxidant and anti-inflammatory activities. nih.govresearchgate.net The presence of electron-donating alkoxy groups on the benzene ring can enhance the molecule's ability to scavenge free radicals, which are implicated in oxidative stress and inflammation. mdpi.comresearchgate.net

Studies on structurally related compounds provide insight into the potential of this compound. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the production of inflammatory cytokines like tumor necrosis factor-α and interleukin-6 in macrophage cells. nih.govresearchgate.net Furthermore, derivatives of 3,4,5-trimethoxybenzyl alcohol have been synthesized and conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) to create new compounds with enhanced anti-inflammatory potency and improved selectivity for the COX-2 enzyme. nih.govmdpi.comresearchgate.net This body of research suggests that the 3,4-dialkoxybenzyl alcohol scaffold is a promising base for developing agents that can mitigate oxidative stress and inflammatory responses.

Potential as a Precursor for Pharmaceutical Scaffolds and Bioactive Compounds

Beyond its own potential bioactivity, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. Its structural analog, 3,4-dimethoxybenzyl alcohol, is widely used as a precursor in the synthesis of various bioactive compounds and molecular hosts. sigmaaldrich.comsigmaaldrich.com

The 3,4-dialkoxybenzyl moiety is a key structural component in various natural and synthetic compounds investigated for therapeutic properties. Research has demonstrated that 3,4-dimethoxybenzyl alcohol can be used as a starting material to synthesize isoflavone (B191592) precursors like deoxybenzoins (e.g., 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone). ijcea.orgresearchgate.netijcea.org Isoflavones and their related structures are a well-known class of compounds studied for their potential anticancer, antioxidant, and antibacterial effects. ijcea.orgresearchgate.net

Antifungal Efficacy

No published studies have specifically assessed the antifungal properties of this compound. General research on alcohols, such as ethanol (B145695), has established their efficacy against various fungi, including the opportunistic pathogen Candida albicans. nih.gov The effectiveness of antiseptic formulations is typically evaluated based on contact time and the presence of organic loads. nih.gov However, specific data regarding the minimum inhibitory concentration (MIC) or fungicidal activity of this compound against any fungal species remains unreported.

Interactions with Biomolecules and Metabolic Pathways

The metabolic fate of this compound and its specific interactions with biomolecules are not documented in the scientific literature. Research on structurally similar compounds provides insight into potential mechanisms. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been found to interact with the Keap1 protein, which modulates the Nrf2 antioxidant pathway. researchgate.netnih.gov It is well-established that the metabolism of simple alcohols like ethanol produces acetaldehyde, a reactive compound that can cause cellular damage. hubrecht.eucancerresearchuk.orgsciencealert.com However, the metabolic pathways for the ethoxy groups of this compound and its subsequent biological effects have not been investigated.

Mutagenicity and DNA Damage Protection Studies

There are no studies available that examine the mutagenicity or potential DNA protective effects of this compound. In contrast, other benzyl alcohol derivatives have undergone such toxicological evaluation. A study on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) showed it was not mutagenic in microbial tests, though it did induce chromosomal aberrations in mammalian cells at high concentrations. nih.gov Another compound, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to induce DNA damage, leading to apoptosis in human cancer cells. nih.gov The primary metabolite of alcohol, acetaldehyde, is a known mutagen that damages DNA by creating interstrand crosslinks. hubrecht.eucancerresearchuk.org Without dedicated research, the genotoxic profile of this compound remains unknown.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum would confirm the identity and purity of 3,4-Diethoxybenzyl alcohol by showing the chemical shift, integration, and multiplicity of each unique proton. Expected signals would include triplets and quartets for the two ethoxy groups, distinct signals for the aromatic protons on the substituted benzene (B151609) ring, a signal for the benzylic methylene (B1212753) (-CH₂-) protons, and a signal for the hydroxyl (-OH) proton.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. This would include four distinct signals for the aromatic carbons, a signal for the benzylic carbon, and two signals for the carbons of the ethoxy groups (-OCH₂CH₃).

Despite extensive searches, specific, experimentally-derived ¹H NMR and ¹³C NMR chemical shift data for this compound could not be located in the available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretch from the alcohol group (typically ~3200-3600 cm⁻¹).

C-H stretching from the aromatic ring and the aliphatic ethoxy and methylene groups.

Aromatic C=C stretching vibrations in the ~1450-1600 cm⁻¹ region.

Strong C-O stretching from the alcohol and ether linkages (typically ~1000-1300 cm⁻¹).

A specific, experimentally-derived IR spectrum with assigned peak wavenumbers for this compound could not be located.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC): This technique would be used to determine the purity of this compound. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a mixture like acetonitrile (B52724) and water.

Thin-Layer Chromatography (TLC): TLC is a rapid method for monitoring reaction progress and assessing purity. While a synthesis protocol mentioned purification by TLC, it did not provide specific details such as the stationary phase, mobile phase composition, or the resulting Retention factor (Rƒ) value.

No detailed, validated HPLC methods or specific TLC conditions for the analysis of pure this compound were found in the literature.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing. This technique is contingent on the ability to grow a suitable single crystal from a purified sample. No crystallographic data for this compound has been reported.

UV-Visible Spectroscopy for Kinetic and Mechanistic Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is useful for studying compounds containing chromophores, such as the benzene ring in this compound. This technique could be employed to monitor the kinetics of reactions involving the compound, for instance, its oxidation to the corresponding aldehyde, by observing the change in absorbance over time. The expected UV spectrum would show absorption maxima (λₘₐₓ) characteristic of the substituted benzene ring.

Specific λₘₐₓ values and data from kinetic or mechanistic studies using UV-Visible spectroscopy for this compound are not available in the surveyed literature.

Applications in Advanced Materials Science and Bio Based Technologies

Utilization in Lignin (B12514952) Degradation Research as a Model Compound

In the intricate study of lignin degradation, researchers often employ model compounds to understand the specific mechanisms of bond cleavage executed by microorganisms and their enzymes. 3,4-Diethoxybenzyl alcohol has been identified not as a primary substrate, but as a key metabolic product in studies involving the fungal degradation of complex, dimeric lignin models.

Research into the biodegradation of lignin by the white-rot fungus Phanerochaete chrysosporium has utilized synthetic lignin model dimers containing diethoxy substitutions to mimic portions of the natural lignin polymer. In these studies, the detection of this compound in the reaction mixture serves as direct evidence of specific bond-cleavage pathways. For instance, its isolation as a metabolic product indicates the fungal cleavage of the Cα-Cβ bond in larger dimeric structures. researchgate.netresearchgate.net This finding is crucial for elucidating the precise enzymatic actions that fungi use to depolymerize lignin, providing a clearer picture of the biochemical pathways involved.

The appearance of this compound confirms that the enzymatic system of the fungus can process substrates with ethoxy groups, which is relevant for understanding how these organisms adapt to and degrade different types of chemically modified or engineered lignins.

| Lignin Model Studied | Key Finding | Significance | Reference |

|---|---|---|---|

| 1-(3,4-diethoxyphenyl)-1-hydroxy-2-(4'-methoxyphenyl)ethane | This compound was isolated as a metabolic product following fungal treatment. | Its presence confirms the enzymatic cleavage of the Cα-Cβ bond in the dimeric model compound, providing insight into specific lignin degradation mechanisms. | researchgate.netresearchgate.net |

Role in Sustainable Bio-based Chemical Production

The conversion of biomass-derived platform chemicals into higher-value products is a cornerstone of developing sustainable, bio-based economies. This compound can serve as a substrate in the synthesis of other valuable aromatic chemicals. Its chemical structure makes it a suitable precursor for oxidation reactions to produce 3,4-diethoxybenzaldehyde (B1346580), an aromatic aldehyde with potential applications in the fragrance and pharmaceutical industries.

A patented process describes the synthesis of 3,4-dioxo-substituted aromatic aldehydes, including 3,4-diethoxybenzaldehyde, from their corresponding benzyl (B1604629) alcohols via an Oppenauer oxidation reaction. google.com This method utilizes formaldehyde (B43269) as a hydrogen acceptor in the presence of common oxidation catalysts, reportedly achieving high yields and conversion rates. google.com Such processes are integral to biorefinery concepts, where platform molecules derived from lignin or other biomass sources are catalytically upgraded to specialty chemicals, thereby increasing the economic viability of the entire biomass conversion chain.

Development of Novel Internal Standards for Analytical Methods

In quantitative analytical chemistry, internal standards are essential for correcting variations in sample preparation and instrument response. A suitable internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. While various substituted benzyl alcohols and related aromatic compounds are used for this purpose, a review of available scientific literature does not indicate that this compound has been specifically developed or widely adopted as a novel internal standard for established analytical methods. Its structural similarity to lignin-derived compounds makes it a potential candidate, but dedicated research validating its use in this specific application is not prominent.

Biorefinery Processes and Conversion to Valuable Aromatic Chemicals

Within the context of a biorefinery, which aims to utilize all components of biomass, the conversion of lignin-derived aromatic alcohols into more valuable chemicals is a key strategy. This compound fits into this model as an intermediate that can be transformed into high-value aromatic aldehydes.

The oxidation of this compound to 3,4-diethoxybenzaldehyde represents a direct pathway for chemical valorization. google.com The resulting aldehyde can be used in fine chemical synthesis, contributing to a portfolio of bio-based products that can displace petroleum-derived equivalents. The efficiency of this conversion is critical, and processes like the Oppenauer oxidation mentioned previously offer a route to achieve this transformation under controlled conditions. google.com

| Substrate | Product | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| This compound | 3,4-Diethoxybenzaldehyde | Oppenauer Oxidation | Formaldehyde (as hydrogen acceptor), oxidation catalyst. | google.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Diethoxybenzyl alcohol critical for experimental handling?

- Answer : Key properties include:

- Molecular formula : C₁₁H₁₆O₃, Molecular weight : 196.24 g/mol .

- Melting point : 39–43°C; Boiling point : 308.2°C at 760 mmHg .

- Density : 1.064 g/cm³; Refractive index : 1.512 .

- Storage : Room temperature (20–25°C), protected from moisture and light .

- Methodological Note : Monitor thermal stability using differential scanning calorimetry (DSC) during prolonged reactions.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Answer : Two primary routes are:

- Reduction of 3,4-Diethoxybenzaldehyde : Use NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF or ethanol) under inert atmosphere .

- Ethoxylation of 3,4-Dihydroxybenzyl alcohol : React with ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer :

- HPLC : Assess purity (>97% by reversed-phase C18 column, UV detection at 254 nm) .

- NMR : Confirm substitution pattern (¹H NMR: δ 1.4–1.5 ppm for ethoxy -CH₂CH₃; δ 4.5 ppm for -CH₂OH) .

- FT-IR : Identify hydroxyl (3200–3400 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

- Answer :

- Reproducibility Checks : Standardize measurement conditions (e.g., heating rate in DSC for melting point determination) .

- Impurity Analysis : Use mass spectrometry (MS) to detect trace by-products (e.g., unreacted aldehyde or ethoxylation intermediates) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3,4-dimethoxybenzyl alcohol, mp 19°C ).

Q. What experimental considerations are essential when employing this compound as a substrate in enzymatic studies involving oxidoreductases?

- Answer :

- Electron-Donating Effects : Ethoxy groups enhance substrate stability in lignin peroxidase (LiP) assays but may reduce oxidation rates compared to methoxy analogs .

- Reaction Monitoring : Use UV-Vis spectroscopy to track oxidation products (e.g., 3,4-diethoxybenzaldehyde at λmax ~280 nm) .

- Control Experiments : Include veratryl alcohol (3,4-dimethoxy analog) as a positive control for ligninolytic activity .

Q. What strategies optimize the stability of this compound in solution-phase reactions under varying pH and temperature conditions?

- Answer :

- pH Stability : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent ether bond hydrolysis .

- Temperature Control : Avoid prolonged heating >100°C; use inert atmospheres (N₂/Ar) to suppress oxidation .

- Solvent Selection : Use aprotic solvents (e.g., DMF or DMSO) for reactions requiring high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。